molecular formula C12H6Cl4S B14628811 1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene CAS No. 55741-09-8

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene

Katalognummer: B14628811
CAS-Nummer: 55741-09-8
Molekulargewicht: 324.0 g/mol
InChI-Schlüssel: AHCGIRARGJAIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene is an organic compound with the molecular formula C₁₂H₆Cl₄S It is a derivative of benzene, where four chlorine atoms and one phenylsulfanyl group are substituted on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 5-(phenylsulfanyl)benzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the phenylsulfanyl group.

    Substitution: Chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified phenylsulfanyl groups.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can engage in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrachlorobenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.

    1,2,4,5-Tetrachlorobenzene: Different substitution pattern on the benzene ring, leading to distinct chemical properties.

    1,2,3,5-Tetrachlorobenzene: Another isomer with a unique substitution pattern.

Uniqueness

1,2,3,4-Tetrachloro-5-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and a phenylsulfanyl group on the benzene ring

Eigenschaften

CAS-Nummer

55741-09-8

Molekularformel

C12H6Cl4S

Molekulargewicht

324.0 g/mol

IUPAC-Name

1,2,3,4-tetrachloro-5-phenylsulfanylbenzene

InChI

InChI=1S/C12H6Cl4S/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

AHCGIRARGJAIPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.